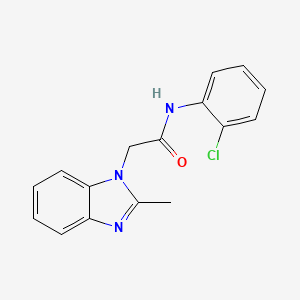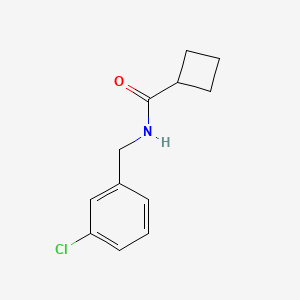
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University. JWH-018 has gained popularity as a recreational drug due to its psychoactive effects, which mimic those of delta-9-tetrahydrocannabinol (THC), the active ingredient in marijuana.
Mecanismo De Acción
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide acts as a partial agonist at CB1 and CB2 receptors, meaning it binds to these receptors and activates them to a lesser extent than THC. This leads to a range of effects, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and anxiety. Long-term use has been associated with addiction, withdrawal, and other negative health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has several advantages for use in lab experiments, including its ability to mimic the effects of THC and its high potency. However, it also has several limitations, including its potential for toxicity and the lack of standardized dosing protocols.
Direcciones Futuras
There are several future directions for research on 1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide and other synthetic cannabinoids, including the development of new drugs for medical use and the study of the long-term effects of these drugs on the body. Additionally, research is needed to better understand the mechanisms of action of these drugs and their potential for abuse and addiction.
Métodos De Síntesis
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide can be synthesized using a variety of methods, including the Hantzsch pyridine synthesis and the Friedel-Crafts acylation reaction. The most common method involves the reaction of 1-pentylindole with 2-methyl-3-phenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride.
Aplicaciones Científicas De Investigación
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids on the body. It has been shown to bind to CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of physiological and biochemical effects.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-4-5-12(19-3)11(6-9)16-8-10(7-13(16)17)14(18)15-2/h4-6,10H,7-8H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOUQFZJNHJMLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxy-5-methylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)
![Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)
![5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7460613.png)




